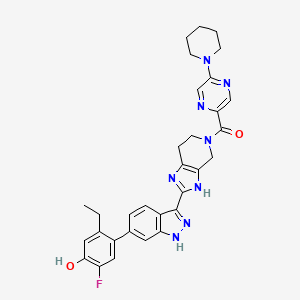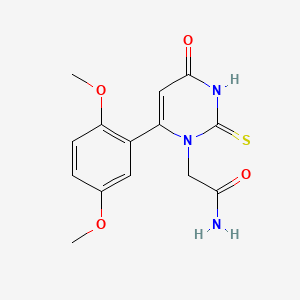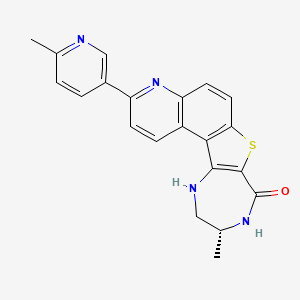
PF-3644022
描述
PF-3644022 是一种强效、选择性、口服有效的丝裂原活化蛋白激酶活化蛋白激酶 2 (MAPKAPK2 或 MK2) 的 ATP 竞争性抑制剂。 它在抑制肿瘤坏死因子-α (TNFα) 的产生方面显示出巨大的潜力,并具有抗炎特性 。 该化合物还抑制其他激酶,例如 MAPKAPK3 (MK3) 和 p38 调节/激活激酶 (PRAK),使其成为科学研究中的宝贵工具 .
科学研究应用
PF-3644022 具有广泛的科学研究应用:
化学: 用作工具化合物来研究激酶抑制和信号转导途径。
生物学: 用于细胞实验以研究 MK2 在各种生物过程中的作用。
医学: 探索其在炎症性疾病和癌症中的潜在治疗效果。
工业: 用于开发新的抗炎药物和激酶抑制剂
作用机制
PF-3644022 通过竞争性抑制 MK2 的 ATP 结合位点发挥作用。这种抑制阻止了参与炎症反应的下游靶标的磷酸化和激活。 该化合物还抑制 MK3 和 PRAK,进一步调节与炎症和细胞应激相关的信号通路 .
生化分析
Biochemical Properties
PF-3644022 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is an ATP-competitive inhibitor of MK2, with an IC50 of 5.2 nM and a Ki of 3 nM . It also inhibits MK3 and p38 regulated/activated kinase (PRAK) with IC50s of 53 nM and 5.0 nM, respectively .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It potently inhibits TNFα production in the human U937 monocytic cell line or peripheral blood mononuclear cells . It also blocks TNFα and IL-6 production in LPS-stimulated human whole blood .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with MK2, MK3, and PRAK. It exerts its effects at the molecular level by competitively inhibiting ATP, thereby affecting the function of these kinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It shows dose-dependent inhibition of chronic paw swelling measured on day 21 after 12 days of oral dosing .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It shows dose-dependent inhibition of chronic paw swelling in Lewis rats, with an ED50 value of 20 mg/kg .
准备方法
合成路线和反应条件
PF-3644022 的合成涉及多个步骤,包括关键中间体的形成及其在受控条件下的后续反应。详细的合成路线是专有的,但它通常涉及:
核心结构的形成: this compound 的核心结构是通过一系列缩合和环化反应合成的。
官能团修饰: 引入各种官能团以增强化合物的活性和选择性。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。 该工艺针对产量和成本效益进行了优化,确保该化合物满足研究应用所需的纯度标准 .
化学反应分析
反应类型
PF-3644022 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化形成各种氧化衍生物。
还原: 还原反应可以修饰分子内的某些官能团。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 各种卤化剂和亲核试剂用于取代反应.
形成的主要产物
相似化合物的比较
类似化合物
PF-3644023: 另一种具有类似特性但选择性谱不同的 MK2 抑制剂。
SB-203580: 一种 p38 MAPK 抑制剂,也影响 MK2,但特异性较低。
PF-3644022 的独特性
This compound 因其作为 MK2 抑制剂的高选择性和效力而脱颖而出。 它抑制 TNFα 产生的能力及其抗炎作用使其成为研究炎症性疾病和开发新型治疗剂的宝贵化合物 .
属性
IUPAC Name |
(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-11-3-4-13(10-22-11)15-6-5-14-16(25-15)7-8-17-18(14)19-20(27-17)21(26)24-12(2)9-23-19/h3-8,10,12,23H,9H2,1-2H3,(H,24,26)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWRPDHVGMHLSZ-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PF-3644022 interact with MK2 and what are the downstream effects of this interaction?
A1: this compound acts as a potent, ATP-competitive, and reversible inhibitor of MK2. [, ] By binding to the ATP-binding pocket of MK2, this compound prevents the phosphorylation of downstream targets of MK2, such as heat shock protein 27 (HSP27). [] This inhibition of MK2 activity disrupts the signaling pathway responsible for the production of pro-inflammatory cytokines like TNFα and IL-6. [, , ] In the context of fibrosis, this compound has been shown to reduce the expression of fibrosis-related genes, potentially by interfering with the TGF-β1/p38 pathway and SMAD2/3 signaling. [, ]
Q2: What is known about the structure-activity relationship (SAR) of this compound?
A2: While detailed SAR studies are limited in the provided literature, modifications to the benzothiophene core of this compound were explored during its development. [] These modifications aimed to optimize the compound's potency, selectivity, and overall drug-like properties. Further research is necessary to fully elucidate the impact of specific structural modifications on the activity and selectivity profile of this compound.
Q3: What is the evidence for the in vitro and in vivo efficacy of this compound?
A3: this compound has demonstrated efficacy in various in vitro and in vivo models. In human U937 monocytic cells and peripheral blood mononuclear cells, this compound effectively inhibits TNFα production. [] The compound also blocks TNFα and IL-6 production in LPS-stimulated human whole blood. [] In vivo, this compound exhibits oral efficacy in rat models of both acute LPS-induced TNFα production and chronic streptococcal cell wall-induced arthritis. [] Additionally, studies using a chronic IL-10 knockout colitis murine model, relevant to Crohn's Disease, showed that this compound treatment decreased intestinal fibrosis. []
Q4: What are the potential therapeutic applications of this compound based on the research?
A4: The research suggests that this compound holds potential therapeutic value in conditions characterized by excessive inflammation and fibrosis. This includes:
- Inflammatory diseases: By inhibiting MK2 and downstream pro-inflammatory cytokine production, this compound could be beneficial in conditions like rheumatoid arthritis and Crohn's disease. [, ]
- Fibrosis: Research suggests that this compound may reduce fibrosis in diseases like Crohn's disease, potentially by interfering with profibrotic signaling pathways within mesenchymal cells. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



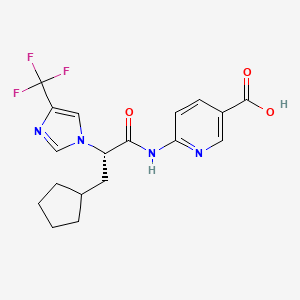
![4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B609951.png)
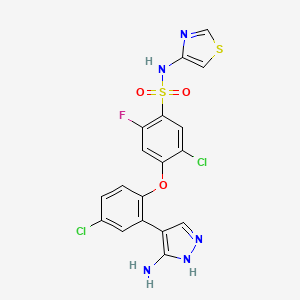
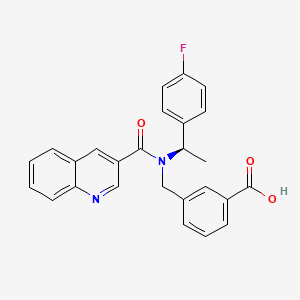
![1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one](/img/structure/B609954.png)
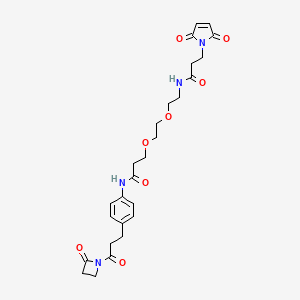
![4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]-6-Methyl-6,7-Dihydro-5h-Pyrrolo[3,4-B]pyridin-5-One](/img/structure/B609957.png)
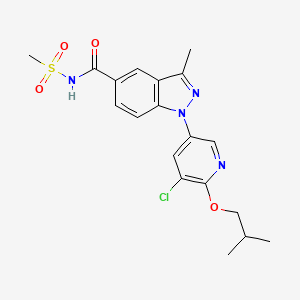

![4-[3-methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy]furo[3,2-c]pyridine](/img/structure/B609962.png)
